molecular formula C19H16O6 B5780139 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate

3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate

Cat. No. B5780139
M. Wt: 340.3 g/mol
InChI Key: PVFLFOWMYQUVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate, also known as DBMBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DBMBA belongs to the class of benzofuran derivatives and has a molecular formula of C20H18O6.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate is not fully understood, but it is believed to act through multiple pathways. 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate has also been shown to induce cell death in cancer cells, which may be due to its ability to inhibit the activity of COX-2 and ROS. 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate has also been shown to have a low toxicity profile, making it a potential candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate is its ability to target specific cells and tissues, making it a potential candidate for drug delivery systems. 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate also has a low toxicity profile, making it a safer alternative to other compounds. However, 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate has some limitations for lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. The synthesis of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate requires careful control of reaction conditions and purification steps, which may be time-consuming and require specialized equipment.

Future Directions

There are many future directions for the study of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate. One potential direction is to further investigate its potential therapeutic properties in various diseases. 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate may also be studied for its potential use in drug delivery systems. The mechanism of action of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate is not fully understood, and further studies are needed to elucidate its pathways. The synthesis of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate may also be optimized to increase its yield and purity. Overall, the study of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate has the potential to lead to the development of new therapeutic agents and drug delivery systems.

Synthesis Methods

3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate can be synthesized through a multi-step reaction process that involves the condensation of 2,5-dimethoxybenzaldehyde with 2-hydroxybenzoic acid, followed by acetylation with acetic anhydride. The final product is obtained through recrystallization and purification. The synthesis of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.

Scientific Research Applications

3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate has been studied for its potential use in treating various diseases, including cancer, arthritis, and Alzheimer's disease. It has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.

properties

IUPAC Name

[3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11(20)25-13-5-7-18-14(9-13)16(10-24-18)19(21)15-8-12(22-2)4-6-17(15)23-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFLFOWMYQUVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethoxybenzoyl)-1-benzofuran-5-yl acetate

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